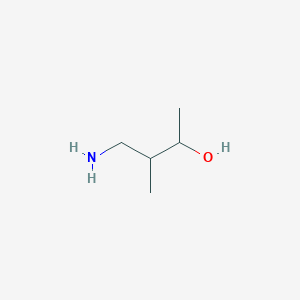

4-Amino-3-methylbutan-2-ol

Description

Historical Context and Evolution of Research on 4-Amino-3-methylbutan-2-ol

While a definitive historical timeline for the initial synthesis of this compound is not extensively documented in seminal, standalone publications, its emergence is intrinsically linked to the broader development of synthetic methodologies for amino alcohols. Research into the synthesis of small organic molecules containing both amino and hydroxyl groups gained significant traction in the mid-20th century, driven by the need for novel pharmaceuticals and chiral building blocks.

Early research in the latter half of the 20th century focused on developing general methods for the synthesis of β-amino alcohols. These methods often involved the reduction of α-amino ketones or the ring-opening of epoxides with amines. The development of more sophisticated techniques, such as stereoselective synthesis, has allowed for greater control over the three-dimensional arrangement of atoms in these molecules, which is crucial for their biological activity.

A notable publication in 1993 in the Journal of the American Chemical Society detailed the regioselective oxyfunctionalization of unactivated carbon-hydrogen bonds in alkylamines. acs.orgacs.org This type of research, while not directly focused on this compound, contributed to the fundamental understanding of how to introduce hydroxyl groups into amino-containing molecules, paving the way for more targeted syntheses. The evolution of research has since progressed from broad methodological developments to highly specific applications, including the use of amino alcohols like this compound as intermediates in the synthesis of complex target molecules.

Significance of Amino Alcohol Motifs in Advanced Chemical Research

The amino alcohol motif is a cornerstone of modern medicinal chemistry and materials science. The presence of both a basic amino group and a nucleophilic/hydrophilic hydroxyl group imparts unique chemical properties to these molecules.

These functional groups can participate in a variety of chemical reactions, including hydrogen bonding, which is critical for the interaction of molecules with biological targets such as enzymes and receptors. This dual functionality makes amino alcohols valuable as:

Chiral Auxiliaries and Ligands: The stereocenters present in many amino alcohols are exploited in asymmetric synthesis to control the stereochemical outcome of reactions.

Building Blocks for Pharmaceuticals: A vast number of approved drugs contain the amino alcohol moiety, highlighting its importance in drug design and development.

Intermediates in Organic Synthesis: Their ability to be readily converted into other functional groups makes them versatile starting materials for the synthesis of a wide range of organic compounds.

Overview of Key Research Areas Pertaining to this compound

Research specifically involving this compound and its isomers has been concentrated in a few key areas:

Pharmaceutical Synthesis: The compound is utilized as a reagent and building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, its isomer, 4-Amino-2-methylbutan-2-ol, has been used in the synthesis of tyrosine kinase 3 (FLT3) inhibitors. lookchem.com

Stereoselective Synthesis: The development of methods to synthesize specific stereoisomers of this compound is an active area of research. This is driven by the fact that different stereoisomers of a molecule can have vastly different biological activities.

Materials Science: Amino alcohols, in general, are explored for their use in the creation of specialty chemicals and functional materials.

Physicochemical Properties of this compound and Its Isomers

The following table provides a summary of key physicochemical properties for this compound and some of its isomers.

| Property | This compound | 4-Amino-2-methylbutan-2-ol | 3-Amino-3-methylbutan-2-ol |

| CAS Number | 85333-99-9 bldpharm.com | 26734-08-7 lookchem.com | 13325-14-9 |

| Molecular Formula | C5H13NO nih.gov | C5H13NO lookchem.com | C5H13NO |

| Molecular Weight | 103.16 g/mol sigmaaldrich.com | 103.16 g/mol sigmaaldrich.com | 103.16 g/mol |

| Boiling Point | Not available | 71.5 °C (at 10 Torr) lookchem.com | 179.2 °C (at 760 mmHg) |

| Melting Point | Not available | 216-218 °C lookchem.com | 155-156 °C |

| Form | Not available | Liquid sigmaaldrich.com | Not available |

| InChI Key | Not available | PUSZHIWAFZLOMD-UHFFFAOYSA-N sigmaaldrich.com | RICKMFQXMYMBNY-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(3-6)5(2)7/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMFGLXJCQSGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 3 Methylbutan 2 Ol and Its Analogues

Traditional Chemical Synthesis Routes

Conventional chemical synthesis provides several pathways to 4-amino-3-methylbutan-2-ol, often involving multi-step sequences and various catalytic systems.

Reduction of Carbonyl Precursors to this compound

A primary strategy for synthesizing this compound involves the reduction of a corresponding carbonyl precursor. This method typically utilizes a ketone, such as 3-amino-3-methylbutan-2-one (B3055331), which is then reduced to the desired alcohol. Catalytic hydrogenation is a common technique, employing catalysts like palladium on carbon (Pd/C) or ruthenium-based complexes. For instance, the reduction of 3-amino-3-methylbutan-2-one can be achieved with high enantiomeric excess (ee) using a Palladium on carbon catalyst under hydrogen pressure. The choice of catalyst and reaction conditions is crucial for controlling the stereochemistry of the final product, with chiral ligands such as BINAP being used in conjunction with ruthenium catalysts to achieve high stereocontrol.

Ammoniation-Reduction Strategies in this compound Synthesis

Reductive amination is a versatile method for synthesizing amines and their derivatives, including this compound. libretexts.orglibretexts.org This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) or an amine to form an imine, which is subsequently reduced to the corresponding amine. libretexts.orglibretexts.org For the synthesis of this compound, a suitable keto-alcohol precursor would be reacted with ammonia in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orgyoutube.com This one-pot reaction is efficient for producing primary, secondary, or tertiary amines depending on the starting amine. libretexts.org

One specific example involves the ammoniation reduction of ®-1-methylbenzylamine and butanone alcohol, followed by resolution with an acidic chiral resolving agent to obtain 3-amino-3-methyl-2-butanol.

Phase-Transfer Catalysis in Amino Alcohol Synthesis

Phase-transfer catalysis (PTC) offers an effective methodology for the synthesis of amino alcohols by facilitating reactions between reactants in different phases (e.g., aqueous and organic). crdeepjournal.org This technique often employs quaternary ammonium (B1175870) salts as catalysts to transport a reactive anion from the aqueous phase to the organic phase where the reaction with the substrate occurs. crdeepjournal.org In the context of amino alcohol synthesis, PTC can be applied to the alkylation of protected amino acids or the opening of epoxides with amines. nih.govresearchgate.net For example, a highly enantioselective alkylation of protected glycine (B1666218) amides has been achieved using chiral quaternary ammonium salt catalysts. nih.gov The resulting α-amino amides can then be converted to α-amino alcohols through reduction. nih.gov A study on the synthesis of 4-(diethylamino)-3-methylbutan-2-ol (B1203623) utilized a two-phase benzene-water system with a quaternary ammonium salt catalyst for the reduction of the corresponding aminoketone with sodium borohydride, demonstrating the effectiveness of PTC in this transformation. researchgate.net

| Catalyst | System | Yield of 4-(diethylamino)-3-methylbutan-2-ol (%) |

| None | Water | 52.6 |

| None | Benzene | 38.4 |

| None | Benzene-water (1:2) | 61.9 |

| EtBnNCl | Benzene-water (1:2) | 72.3 |

| EtNCl | Benzene-water (1:2) | 66.1 |

| MePhCHNBr | Benzene-water (1:2) | 82.8 |

This table is based on data for the synthesis of an analogue, 4-(diethylamino)-3-methylbutan-2-ol, as specific data for this compound was not available in the search results. researchgate.net

Multi-step Synthetic Sequences Towards this compound

The synthesis of this compound and its fluorinated analogues often requires multi-step synthetic routes. vulcanchem.com These sequences can involve a combination of reactions such as fluorination, reduction, and functional group interconversions to build the target molecule with the desired stereochemistry. vulcanchem.com For example, the synthesis of (1)-2-Amino-3-methylbutan-1-ol can be achieved through the reduction of the corresponding amino acid. ontosight.ai Another general approach starts with the esterification of an amino acid precursor followed by reduction to the amino alcohol. These multi-step strategies allow for the construction of complex chiral molecules from simpler, readily available starting materials.

Biocatalytic and Enzymatic Approaches for this compound Production

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amino alcohols, offering high enantioselectivity and mild reaction conditions. nih.govbohrium.com

Enantioselective Biotransformations for Chiral Amino Alcohols

Enzymes, particularly dehydrogenases and transaminases, are widely used for the enantioselective synthesis of chiral amino alcohols. researchgate.netucl.ac.uk Amine dehydrogenases (AmDHs) can catalyze the reductive amination of hydroxy ketones with ammonia to produce chiral vicinal amino alcohols with high enantioselectivity. researchgate.netfrontiersin.org This approach is advantageous due to the use of inexpensive ammonia as the amine donor and the generation of water as the main byproduct. frontiersin.org

Transaminases (TAms) are another class of enzymes that facilitate the transfer of an amino group from a donor to a keto acceptor, yielding an optically active amine. ucl.ac.uk A cascade reaction involving an ene-reductase (ER) and a transaminase has been developed for the synthesis of diastereomerically enriched amino alcohols from unsaturated α-hydroxyketones. ucl.ac.uk

Studies have shown the successful biocatalytic synthesis of various chiral amino alcohols. For instance, (3S)-3-aminobutan-2-ol has been synthesized with high enantiomeric excess (99.4%) using an amine dehydrogenase. researchgate.netwhiterose.ac.uk While direct biocatalytic synthesis data for this compound is not explicitly detailed in the provided search results, the successful synthesis of structurally similar compounds highlights the potential of these enzymatic methods. researchgate.netwhiterose.ac.uk

| Substrate | Enzyme System | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| 3-hydroxybutan-2-one | Amine Dehydrogenase (MsmeAmDH) | (3S)-3-aminobutan-2-ol | >95 | 99.4 |

| 1-methoxypropan-2-one | Amine Dehydrogenase (MsmeAmDH) | (S)-1-methoxypropan-2-amine | >95 | 98.1 |

| 3-hydroxybutan-2-one | Amine Dehydrogenase (MsmeAmDH) | (S)-3-aminobutan-1-ol | >95 | 99.5 |

This table presents data for the synthesis of related chiral amino alcohols using biocatalytic methods, indicating the potential for synthesizing this compound via similar routes. researchgate.netwhiterose.ac.uk

Enzyme-Mediated Reductive Amination for this compound Derivatives

The biocatalytic synthesis of short-chain chiral amino alcohols, including derivatives of this compound, has been effectively demonstrated using enzyme-mediated reductive amination. This approach utilizes amine dehydrogenases (AmDHs) to asymmetrically convert a ketone precursor into the desired chiral amine. Wild-type AmDHs, without requiring protein engineering, have proven efficient for synthesizing small, functionalized 2-aminoalkanes. frontiersin.org

In a study investigating four different wild-type AmDHs (CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2), their efficacy was tested on a range of ketone substrates. frontiersin.orgwhiterose.ac.uk For the synthesis of (3S)-3-aminobutan-2-ol, a close structural analog of this compound, the enzyme MsmeAmDH demonstrated high conversion and excellent enantioselectivity. frontiersin.org At a substrate concentration of 50 mM, this enzyme achieved a 99.4% enantiomeric excess (ee) for (3S)-3-aminobutan-2-ol. frontiersin.org The process involves a cofactor regeneration system, typically using glucose and glucose dehydrogenase (GDH), to ensure the continuous supply of the reducing equivalent, NADPH. whiterose.ac.uk

Further research into biosynthetic platforms has shown that polyketide synthase (PKS) systems can be engineered to produce amino alcohols. By incorporating a PKS thioester reductase (TR) and a transaminase (TA), a pathway was created in Streptomyces albus to produce 4-amino-3-methyl-2-butanol. biorxiv.org This engineered strain, utilizing an AT domain exchange and fed with L-valine, successfully produced the target compound. biorxiv.org

Enzymatic Reductive Amination of Ketone Precursors

| Enzyme | Substrate | Product | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| MsmeAmDH | 3-hydroxybutan-2-one | (3S)-3-aminobutan-2-ol | 50 | >97 | 99.4 | frontiersin.org |

| Engineered S. albus (PKS-TR-TA) | L-valine derived precursor | 4-amino-3-methyl-2-butanol | N/A | 21.6 mg/L Titer | N/A | biorxiv.org |

Asymmetric Synthesis and Chiral Resolution Techniques for this compound Stereoisomers

Chiral Pool Strategies Utilizing Amino Acid Precursors

The "chiral pool" or "chiron" approach is a fundamental strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comiipseries.org Proteinogenic α-amino acids are a cornerstone of this strategy because they are inexpensive and available with high optical purity. univie.ac.atresearchgate.net The synthesis of chiral amino alcohols like this compound can be efficiently designed starting from amino acid precursors such as L-valine.

The general methodology involves the selective modification of the functional groups of the amino acid. univie.ac.at Typically, the amino group is protected, and the carboxylic acid function is reduced to a primary alcohol. researchgate.net This transformation converts the α-amino acid into a β-amino alcohol, preserving the original stereocenter. For instance, L-valine can be converted to (S)-2-amino-3-methyl-1-butanol, a structural isomer of the target compound. The functional groups of the amino acid are considered orthogonal, allowing for specific chemical transformations at the carboxyl group without affecting the stereochemistry at the α-carbon. univie.ac.at This strategy provides a reliable and cost-effective route to a wide variety of nitrogen-containing chiral building blocks for more complex molecules. mdpi.comunivie.ac.at

Diastereomeric Salt Formation for Enantiomeric Enrichment

When a chiral compound is synthesized as a racemic mixture (an equal mix of both enantiomers), resolution is required to isolate the desired stereoisomer. libretexts.org Diastereomeric salt formation is a classical and effective method for the resolution of racemates. libretexts.orgthieme-connect.de This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.orgnih.gov

For the resolution of a racemic amino alcohol like this compound, a chiral acid is used as the resolving agent. The differing solubilities of the resulting diastereomeric salts in a specific solvent system allow for their separation by fractional crystallization. unchainedlabs.comrsc.org One salt will preferentially crystallize, leaving the other dissolved in the mother liquor. After separation, the pure enantiomer is recovered by treating the salt with a base to neutralize the chiral acid. libretexts.org

A key challenge is identifying the optimal combination of resolving agent and solvent. unchainedlabs.com In a screen to resolve a chiral amino alcohol, various chiral acids and solvent systems were tested. unchainedlabs.com The solubility difference between the two diastereomeric salts is the critical factor for successful resolution. For example, a screen might reveal that one salt is significantly less soluble in a particular solvent, leading to excellent separation and high enantiomeric excess (ee) of the desired product. unchainedlabs.com

Example of Solvent Screen for Diastereomeric Salt Resolution

| Chiral Resolving Agent | Solvent System | Solubility of (-)-Salt (mg/mL) | Solubility of (+)-Salt (mg/mL) | Result | Reference |

|---|---|---|---|---|---|

| trans-1-amino-2-indanol | 1:1 Propionitrile:MTBE | 27.5 | ~0.03 | Excellent resolution due to ~1000x solubility difference. | unchainedlabs.com |

| (S)-2 | Water with LiOH | N/A | N/A | Less soluble salt obtained in 77% yield and 98% de. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 3 Methylbutan 2 Ol

Fundamental Chemical Transformations of the Amino Alcohol Functionality

The reactivity of 4-Amino-3-methylbutan-2-ol is dictated by its two functional groups: a primary amine and a secondary alcohol. The interplay of these groups influences its chemical behavior.

Nucleophilic Reactions Involving the Amine and Hydroxyl Groups

The amine and hydroxyl groups of this compound both possess lone pairs of electrons, rendering them nucleophilic. The primary amine is generally a stronger nucleophile than the secondary alcohol.

Amine Group Reactivity: The amine group can readily participate in nucleophilic addition and substitution reactions. For instance, it can react with carbonyl compounds (aldehydes and ketones) to form imines, or with acyl chlorides and anhydrides to yield amides. Alkylation of the amine with alkyl halides is also a feasible transformation, leading to secondary, tertiary, or even quaternary ammonium (B1175870) salts.

Hydroxyl Group Reactivity: The hydroxyl group can act as a nucleophile, particularly in the presence of a strong acid to protonate it, making it a better leaving group. It can attack electrophilic centers, such as the carbon of a carbonyl group in an esterification reaction with a carboxylic acid, or undergo Williamson ether synthesis with an alkyl halide in the presence of a strong base.

The relative reactivity of the amine and hydroxyl groups can often be controlled by the choice of reagents and reaction conditions. For example, selective N-acylation can typically be achieved under milder conditions than O-acylation.

Oxidation Pathways of this compound

The secondary alcohol in this compound is susceptible to oxidation. Treatment with common oxidizing agents, such as chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC), would be expected to convert the secondary alcohol to a ketone, yielding 4-amino-3-methylbutan-2-one.

The primary amine group can also be oxidized, though this generally requires stronger oxidizing agents and can lead to a variety of products, including nitro compounds or, in some cases, cleavage of the carbon-nitrogen bond. Selective oxidation of the alcohol in the presence of the amine is a key challenge and would likely require the use of specific reagents or protecting group strategies for the amine.

| Oxidizing Agent | Expected Product from Alcohol Oxidation |

| Chromic Acid (H₂CrO₄) | 4-Amino-3-methylbutan-2-one |

| Pyridinium Chlorochromate (PCC) | 4-Amino-3-methylbutan-2-one |

Reduction Mechanisms of this compound Derivatives

Reduction reactions would primarily involve derivatives of this compound. For instance, if the hydroxyl group is first oxidized to a ketone (4-amino-3-methylbutan-2-one), this ketone can be reduced back to the secondary alcohol. The stereochemical outcome of such a reduction would depend on the reducing agent and the substrate. The use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would likely produce a mixture of diastereomers of this compound. Stereoselective reductions could potentially be achieved using chiral reducing agents or through enzymatic catalysis.

Similarly, if the amine group is converted into an imine or an amide, these functional groups can be reduced. For example, the reduction of an imine derivative would yield a secondary amine.

| Derivative | Reducing Agent | Potential Product |

| 4-Amino-3-methylbutan-2-one | Sodium Borohydride (NaBH₄) | This compound (diastereomeric mixture) |

| Imine derivative | Lithium Aluminum Hydride (LiAlH₄) | Secondary amine |

Substitution Reactions at the Hydroxyl and Amine Centers

Hydroxyl Group: For the hydroxyl group to undergo nucleophilic substitution, it must first be converted into a better leaving group. This can be achieved by protonation with a strong acid, followed by attack of a nucleophile. Alternatively, the hydroxyl group can be converted to a tosylate or mesylate, which are excellent leaving groups for Sₙ2 reactions.

Amine Group: Direct nucleophilic substitution on the amine itself is not a typical reaction pathway. However, the amine can be converted into a diazonium salt (though this is more common for aromatic amines), which is an excellent leaving group and can be displaced by a variety of nucleophiles.

Mechanistic Probes in Reactions Involving this compound

Due to the lack of specific studies on this compound, its application as a mechanistic probe has not been reported. In principle, its chiral nature and bifunctional character could make it a candidate for use as a chiral ligand or auxiliary in asymmetric synthesis, where it could help to elucidate reaction mechanisms and transition state geometries.

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic studies involving this compound, including the elucidation of reaction pathways and the characterization of transition states, are not available in the current scientific literature. Such investigations would likely employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational chemistry to model reaction intermediates and transition state structures. The presence of both a nucleophilic amine and a hydroxyl group could lead to complex reaction pathways, potentially involving intramolecular catalysis or hydrogen bonding that could influence the transition state geometry and energy.

Investigation of Selective and Sensitive Reaction Mechanisms

Investigations into the selective and sensitive reaction mechanisms of this compound are crucial for understanding its chemical behavior and potential applications. While specific, in-depth research exclusively focused on the reaction mechanisms of this particular compound is not extensively detailed in publicly available literature, we can infer potential pathways based on the known reactivity of its functional groups—an amino group and a secondary alcohol—and on mechanistic studies of structurally similar molecules.

The reactivity of this compound is primarily governed by the nucleophilic character of the amino group and the potential for the hydroxyl group to act as a leaving group under acidic conditions. The interplay between these two functional groups, along with the steric hindrance provided by the methyl groups, dictates the selectivity of its reactions.

A key aspect of the reaction mechanism for similar alcohols, such as 3-methylbutan-2-ol, involves the formation of a carbocation intermediate when treated with acids like HBr. In such reactions, the initial protonation of the hydroxyl group is followed by the loss of a water molecule to form a secondary carbocation. This intermediate can then undergo rearrangement to a more stable tertiary carbocation via a hydride shift. youtube.comyoutube.comyoutube.com This established mechanism for a closely related alcohol suggests that this compound would likely exhibit similar behavior in acid-catalyzed reactions, with the added influence of the amino group.

The presence of the amino group can significantly influence the reaction pathways. In its protonated form (–NH3+), it can exert an electron-withdrawing inductive effect, potentially destabilizing a nearby carbocation and thus influencing the propensity for and nature of any rearrangements. Conversely, in its neutral form (–NH2), the lone pair of electrons on the nitrogen atom can participate in intramolecular reactions.

Detailed research findings on analogous compounds highlight the importance of reaction conditions in determining the selectivity of the outcome. For instance, in the synthesis of related amino alcohols, the choice of reagents and reaction conditions is critical to achieving the desired stereoselectivity and to prevent unwanted side reactions.

To illustrate the potential reaction pathways and selectivity for this compound, the following data table summarizes hypothetical reaction mechanisms based on established chemical principles.

| Reaction Type | Reagents/Conditions | Postulated Mechanism | Expected Selectivity |

| Acid-Catalyzed Dehydration | Strong Acid (e.g., H2SO4), Heat | E1 mechanism. Protonation of the hydroxyl group, followed by loss of water to form a secondary carbocation. Potential for a 1,2-hydride shift to form a more stable tertiary carbocation, followed by elimination to form a mixture of alkenes. | Zaitsev's rule would predict the major product to be the more substituted alkene. The presence of the amino group could influence the regioselectivity. |

| Reaction with HX | HBr or HCl | SN1 mechanism. Similar to dehydration, a carbocation is formed. The bromide or chloride ion then acts as a nucleophile. Rearrangement of the carbocation is likely. youtube.comyoutube.com | The product distribution will depend on the relative stability of the possible carbocation intermediates and the rate of nucleophilic attack versus rearrangement. |

| N-Alkylation | Alkyl Halide (e.g., CH3I) | SN2 mechanism. The amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. | Selective for N-alkylation over O-alkylation due to the higher nucleophilicity of nitrogen compared to oxygen. Steric hindrance around the nitrogen may affect the reaction rate. |

| N-Acylation | Acyl Chloride or Anhydride | Nucleophilic acyl substitution. The amino group attacks the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. | Highly selective for the amino group due to its greater nucleophilicity compared to the hydroxyl group. |

| Oxidation of Alcohol | Oxidizing Agent (e.g., PCC, NaOCl) | The secondary alcohol can be oxidized to a ketone. The specific mechanism depends on the oxidizing agent used. | Selective oxidation of the alcohol is possible if the amino group is protected or if a mild oxidizing agent is used that does not react with the amine. |

Table 1: Postulated Reaction Mechanisms and Selectivity for this compound

Further detailed research, including kinetic studies and computational modeling, would be necessary to fully elucidate the specific and sensitive reaction mechanisms of this compound and to confirm the influence of its bifunctional nature on its chemical reactivity.

Stereochemical Aspects and Chiral Applications of 4 Amino 3 Methylbutan 2 Ol

The Stereochemistry of 4-Amino-3-methylbutan-2-ol and its Enantiomers

This compound is a chiral organic compound characterized by the molecular formula C₅H₁₃NO. Its structure contains two stereogenic centers, also known as chiral carbons, at positions C2 and C3. The C2 atom is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the C3 carbon. The C3 atom is bonded to an aminomethyl group, a methyl group, a hydrogen atom, and the C2 carbon. The presence of two distinct chiral centers means that the molecule can exist as a total of 2² = 4 stereoisomers. ucsb.edu

These four stereoisomers consist of two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. tru.canih.gov The pairs are (2R,3R) and (2S,3S), and (2R,3S) and (2S,3R). Stereoisomers that are not mirror images of each other are called diastereomers. ucsb.edutru.ca For example, the (2R,3R) isomer is a diastereomer of the (2R,3S) and (2S,3R) isomers. Enantiomers share identical physical properties such as melting point and boiling point in an achiral environment, but they rotate plane-polarized light in equal but opposite directions. tru.canih.gov Diastereomers, however, have different physical properties. The specific three-dimensional arrangement of the atoms, or stereochemistry, at these chiral centers is crucial as it dictates the molecule's interaction with other chiral molecules, a fundamental principle in biological systems and asymmetric synthesis. nih.gov

The Cahn-Ingold-Prelog (CIP) system is used to assign the absolute configuration (R or S) to each stereocenter by prioritizing the four substituents attached to it based on atomic number. tru.ca

Table 1: Stereoisomers of this compound

| Configuration | Relationship to (2R,3R) |

|---|---|

| (2R,3R) | Reference |

| (2S,3S) | Enantiomer |

| (2R,3S) | Diastereomer |

This compound as a Chiral Building Block in Asymmetric Synthesis

Chiral amino alcohols, such as this compound, are highly valuable as chiral building blocks in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds used as starting materials to introduce chirality into a target molecule, which is a critical step in the synthesis of many pharmaceuticals and natural products. researchgate.net The utility of this compound stems from its bifunctional nature, possessing both an amino (-NH₂) and a hydroxyl (-OH) group. These functional groups can be selectively protected and modified, allowing for the stepwise construction of complex molecular architectures with precise stereochemical control.

Amino acids and their derivatives, like amino alcohols, are widely applied as chiral precursors, reagents, auxiliaries, and organocatalysts in asymmetric synthesis. researchgate.net The synthesis of tailor-made amino acids, for instance, can be achieved using chiral complexes where an amino alcohol derivative forms part of the chiral ligand. ehu.es The defined stereochemistry of the building block is transferred to the final product, ensuring the desired enantiomer is formed preferentially. This approach is fundamental for developing drugs where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects. nih.gov

Design and Application of Chiral Ligands Derived from this compound

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, and amino alcohols are key precursors for many "privileged ligands". nih.govrug.nl this compound can be readily converted into various chiral ligands. The amino and hydroxyl groups provide convenient handles for synthesizing ligands such as bis(oxazolines) (BOX) or phosphine-oxazolines (PHOX), which are effective in a wide range of metal-catalyzed reactions.

The design of these ligands is crucial, as even small structural modifications can significantly impact the reactivity and enantioselectivity of the catalyst. nih.gov For instance, the amino group can be acylated or reacted with aldehydes to form Schiff bases, while the hydroxyl group can be converted into an ether or ester, or replaced by other functionalities. These modified derivatives can then be coordinated to a transition metal (e.g., copper, palladium, rhodium, iridium). The resulting chiral metal complex creates a specific three-dimensional environment around the active site, forcing the reaction to proceed through a lower energy transition state for one enantiomer of the product over the other. nih.govrsc.org

Table 2: Examples of Reactions Catalyzed by Amino Alcohol-Derived Ligands

| Reaction Type | Metal Center | Typical Enantioselectivity (ee%) |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Iridium | >90% |

| Asymmetric Allylic Alkylation | Palladium | >95% |

| Asymmetric Aldol Reactions | Copper, Zinc | >90% |

Methodologies for Chiral Separation and Analysis of this compound Enantiomers

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the enantioseparation of chiral molecules like this compound, two main strategies are employed.

The first is an indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. For example, the amino group of this compound could be reacted with a chiral acylating agent. The resulting diastereomeric amides would then exhibit different retention times on the GC column.

The second, more direct approach uses a chiral stationary phase (CSP) within the GC column. These CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. Comprehensive two-dimensional gas chromatography (GC×GC) can provide even greater resolution for complex samples. daneshyari.com For amino-containing compounds, derivatization is often necessary to increase volatility, for example, by converting them into N-alkoxycarbonyl alkyl esters. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile method for chiral analysis, particularly for compounds that are not sufficiently volatile for GC. nih.gov Chiral profiling of this compound enantiomers can be effectively achieved using this technique. The separation is performed on a liquid chromatography column packed with a chiral stationary phase (CSP). nih.gov

There are many types of CSPs, including those based on proteins, cyclodextrins, or macrocyclic antibiotics like vancomycin, which can separate amino acid and amino alcohol enantiomers. nih.gov As the mixture of enantiomers passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in separation. The eluting compounds are then ionized and detected by a mass spectrometer, which provides high sensitivity and structural information, confirming the identity of the separated compounds. nih.govnih.govmdpi.com This method allows for the accurate quantification of each enantiomer even at very low concentrations. nih.gov

Chiral recognition is the ability of a chiral entity to interact differently with the two enantiomers of another chiral compound. This principle is being increasingly exploited in materials science. mdpi.comrsc.orgnih.gov Enantiopure this compound can be used as a building block to impart chirality to materials such as polymers or metal-organic frameworks (MOFs). mdpi.com

By incorporating this chiral amino alcohol into the material's structure, either as a monomer in a polymer chain or as a ligand in a MOF, the resulting material possesses a defined chiral microenvironment. mdpi.com These chiral materials can be used for a variety of applications:

Chiral Chromatography: As the stationary phase for the large-scale separation of enantiomers.

Enantioselective Sensors: For detecting the presence of a specific enantiomer, which is important in pharmaceutical quality control and environmental monitoring.

Asymmetric Catalysis: Where the chiral material itself acts as a heterogeneous catalyst, offering advantages in catalyst recovery and reuse.

The specific interactions (e.g., hydrogen bonding, steric hindrance) between the chiral material and the analyte enantiomers govern the recognition and separation process. nih.gov

Advanced Analytical Characterization Methodologies for 4 Amino 3 Methylbutan 2 Ol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structural framework of 4-Amino-3-methylbutan-2-ol. By interacting with the molecule using various forms of electromagnetic radiation, these techniques provide detailed information about its chemical bonds, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the carbon-hydrogen framework of this compound. While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic ¹H and ¹³C NMR spectra based on established principles.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different hydrogen environments and their neighboring protons. For this compound, five distinct signals are expected. The chemical shift of each proton is influenced by its local electronic environment, and the splitting pattern, governed by the n+1 rule, reveals the number of adjacent protons. For instance, the proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet due to coupling with protons on two adjacent carbons.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CHH -NH₂ | ~2.7-2.9 | Multiplet | 2H |

| -CH (CH₃)- | ~1.7-1.9 | Multiplet | 1H |

| -CH (OH)- | ~3.6-3.8 | Multiplet | 1H |

| -CH(CH ₃)- | ~0.9-1.0 | Doublet | 3H |

| -CH(OH)CH ₃ | ~1.1-1.2 | Doublet | 3H |

| -NH ₂ | Broad singlet | 2H | |

| -OH | Broad singlet | 1H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, all five carbon atoms are chemically distinct and would therefore produce five separate signals docbrown.info. The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms like oxygen and nitrogen docbrown.infolibretexts.org.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H(OH)CH₃ | ~68-72 |

| C H(CH₃)CH₂NH₂ | ~38-42 |

| C H₂NH₂ | ~45-50 |

| CH(C H₃) | ~15-20 |

| CH(OH)C H₃ | ~20-25 |

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between coupled protons, confirming the connectivity from the aminomethyl group (-CH₂NH₂) through the molecule to the methyl group adjacent to the hydroxyl function. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary and provide a molecular fingerprint.

FTIR Spectroscopy: In FTIR, the absorption of infrared radiation causes molecular vibrations such as stretching and bending. The spectrum for this compound would be dominated by strong, broad bands corresponding to the O-H (alcohol) and N-H (primary amine) stretching vibrations in the high-wavenumber region.

FT-Raman Spectroscopy: FT-Raman spectroscopy measures the scattering of light from molecular vibrations. It is particularly useful for analyzing symmetric, non-polar bonds that may be weak in the FTIR spectrum.

Key functional groups and their expected vibrational frequencies are detailed in the table below.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | FTIR/Raman | 3200-3600 (Broad) |

| N-H (Amine) | Stretching | FTIR/Raman | 3300-3500 (Two bands) |

| C-H (Alkyl) | Stretching | FTIR/Raman | 2850-3000 |

| N-H (Amine) | Bending (Scissoring) | FTIR | 1590-1650 |

| C-O (Alcohol) | Stretching | FTIR | 1050-1150 |

| C-N (Amine) | Stretching | FTIR | 1020-1250 |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples

The direct analysis of polar, hydrogen-bonding compounds like this compound by Gas Chromatography (GC) is challenging due to their low volatility and tendency to produce poor chromatographic peak shapes nih.gov. Therefore, chemical derivatization is required to replace the active hydrogens on the amine (-NH₂) and hydroxyl (-OH) groups with nonpolar moieties, thereby increasing volatility sigmaaldrich.com.

Common derivatization strategies include:

Silylation: Reagents like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens with a tert-butyldimethylsilyl (TBDMS) group sigmaaldrich.comresearchgate.net.

Acylation/Alkylation: Reagents such as methyl chloroformate (MCF) react with both amine and alcohol groups to form stable derivatives suitable for GC analysis researchgate.net.

Once derivatized, the sample is analyzed by GC-MS. The mass spectrum of the derivative shows a molecular ion peak corresponding to its higher mass. The fragmentation pattern observed under electron ionization (EI) is crucial for structural confirmation. Characteristic fragments include the loss of small alkyl groups (e.g., M-15 for loss of CH₃) or fragments specific to the derivatizing group (e.g., M-57 for loss of a t-butyl group from a TBDMS derivative) sigmaaldrich.comresearchgate.net. These fragmentation patterns allow for confident identification of the original molecule sigmaaldrich.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Research Contexts

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of polar and thermally labile compounds like this compound, often without the need for derivatization mtc-usa.com. This makes it a valuable tool in research contexts such as metabolomics or for monitoring chemical reactions.

In a typical LC-MS setup, the compound is first separated from a mixture using a liquid chromatograph, often with a column designed for polar analytes. The eluent from the LC is then introduced into the mass spectrometer through an interface like electrospray ionization (ESI), which is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺. This allows for the accurate determination of the molecular weight (103.16 g/mol for this compound) nih.gov.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a structural fingerprint that can be used for definitive identification and quantification, even in complex biological samples acs.org.

Electrospray Mass Spectrometry (ESI-MS) in Mechanistic Investigations

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for investigating the fragmentation pathways and reaction mechanisms of organic molecules such as this compound. In positive ion mode, the molecule readily forms a protonated species, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) to elicit characteristic fragmentation patterns. These patterns provide valuable insights into the compound's structure and stability.

Mechanistic investigations often involve tandem mass spectrometry (MS/MS) experiments, where the protonated parent ion is isolated and fragmented. The resulting product ions are then analyzed to piece together the fragmentation cascade. For amino alcohols, common fragmentation pathways include the neutral loss of water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavages of the carbon-carbon backbone.

Detailed research into the fragmentation of analogous amino alcohols reveals that the initial loss is often water from the protonated molecule, followed by subsequent cleavages. The study of these fragmentation pathways is crucial for the structural elucidation of unknown related compounds and for understanding the intrinsic chemical properties of the molecule. The relative abundance of different fragment ions can provide information about the stability of the various parts of the molecule.

Table 1: Representative ESI-MS/MS Fragmentation Data for a Protonated Amino Alcohol Analog

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 104.1 | 15 | 86.1 | H₂O | [M+H-H₂O]⁺ |

| 104.1 | 15 | 87.1 | NH₃ | [M+H-NH₃]⁺ |

| 104.1 | 20 | 71.1 | H₂O + CH₃ | [M+H-H₂O-CH₃]⁺ |

| 104.1 | 20 | 58.1 | H₂O + C₂H₄ | [M+H-H₂O-C₂H₄]⁺ |

This table is generated based on typical fragmentation patterns observed for similar amino alcohols and is for illustrative purposes.

X-ray Crystallography for Definitive Structural Determination of Crystalline Derivatives

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov While obtaining a suitable single crystal of this compound itself may be challenging, the preparation of crystalline derivatives (e.g., hydrochlorides, N-acetylated compounds) is a common and effective strategy. researchgate.net This technique provides definitive proof of structure, including absolute configuration in the case of chiral molecules.

The process involves irradiating a single crystal of a derivative with a focused X-ray beam. The resulting diffraction pattern, which arises from the scattering of X-rays by the electron clouds of the atoms in the crystal lattice, is collected and analyzed. nih.gov The positions and intensities of the diffraction spots are used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Table 2: Illustrative X-ray Crystallographic Data for a Chiral Amino Alcohol Derivative

| Parameter | Value |

| Empirical Formula | C₁₂H₁₇NO₂ |

| Formula Weight | 207.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.144(2) |

| b (Å) | 5.179(9) |

| c (Å) | 13.028(2) |

| β (°) | 111.85(3) |

| Volume (ų) | 697.5(2) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.095 |

| R-factor (%) | 4.5 |

This table presents typical crystallographic data for a derivative of a related amino alcohol and serves as an example of the information obtained from an X-ray diffraction study. researchgate.net

Elemental Analysis in Compound Characterization

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure compound. This technique is crucial for verifying the empirical formula of a newly synthesized substance like this compound and serves as a fundamental indicator of its purity.

The analysis is typically performed using a combustion method. A small, precisely weighed amount of the sample is combusted in a stream of oxygen at high temperature. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the assigned molecular formula and the purity of the sample.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 58.21 | 58.15 |

| Hydrogen (H) | 12.70 | 12.75 |

| Nitrogen (N) | 13.58 | 13.52 |

| Oxygen (O) | 15.51 | 15.58 |

Note: The molecular formula for this compound is C₅H₁₃NO.

Theoretical and Computational Investigations of 4 Amino 3 Methylbutan 2 Ol

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Currently, there is no publicly available research that has employed Density Functional Theory (DFT) to elucidate the molecular structure and reactivity of 4-Amino-3-methylbutan-2-ol. Such studies would be invaluable for determining optimized geometric parameters, vibrational frequencies, and various reactivity descriptors.

Quantum Chemical Calculations for Electronic Properties

Detailed quantum chemical calculations are essential for understanding the electronic nature of a molecule. For this compound, these investigations have yet to be performed.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals for this compound has not been computationally determined.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for identifying sites susceptible to electrophilic and nucleophilic attack. An MEP map for this compound would provide visual insight into its charge distribution and reactive regions, but this has not been reported in the literature.

Chemical Bond Analysis and Stability Calculations

A comprehensive analysis of the chemical bonds within this compound, including bond lengths, bond angles, and dihedral angles, derived from computational calculations, would offer fundamental insights into its structural stability. This data is not currently available.

Computational Modeling of Reaction Mechanisms and Energetics

The mechanisms and energy profiles of reactions involving this compound have not been computationally modeled. Such studies would be instrumental in understanding its synthetic pathways and potential transformations.

In-Silico Simulations for Chemical Interactions and Conformational Analysis

In-silico simulations provide a means to explore the conformational landscape and potential intermolecular interactions of a molecule. For this compound, such simulations, which are vital for understanding its behavior in different chemical environments, have not been documented.

Applications of 4 Amino 3 Methylbutan 2 Ol in Advanced Chemical Synthesis

Role as a Key Intermediate in Multi-Step Organic Syntheses

The utility of 4-Amino-3-methylbutan-2-ol as a crucial intermediate is highlighted in advanced biosynthetic platforms. Researchers have engineered a modular polyketide synthase (PKS) system in the bacterium Streptomyces albus for the efficient production of medium- and branched-chain amino alcohols. dtu.dkbiorxiv.orgresearchgate.net In this multi-step enzymatic pathway, the PKS machinery assembles a carbon backbone, which is then modified by a series of enzymes.

The final key step in the formation of this compound involves the use of specific transaminase (TA) enzymes. dtu.dkbiorxiv.orgresearchgate.net These enzymes catalyze the conversion of an aldehyde intermediate, generated by the PKS terminal reductase (TR), into the final amino alcohol product. researchgate.net This positions this compound as a terminal intermediate in a sophisticated, engineered biosynthetic route designed to convert simple feedstocks like glucose into valuable, complex chemicals. researchgate.net The successful production demonstrates its role as a tangible synthetic target and intermediate within a multi-step biological synthesis.

Utilization as a Building Block for Complex Molecular Architectures

Amino alcohols, including this compound, are recognized as important building blocks for creating a diverse range of complex molecules. dtu.dkbiorxiv.orgresearchgate.net Their value stems from the two reactive functional groups—the amine and the hydroxyl group—which can be selectively modified in subsequent synthetic steps. This bifunctionality allows for the programmed and directional assembly of larger, more intricate molecular architectures.

These compounds are considered significant building blocks in the polymer and pharmaceutical industries. dtu.dkbiorxiv.org The presence of both a nucleophilic amine and a hydroxyl group allows for the formation of amide and ester linkages, respectively, which are foundational bonds in a vast array of larger molecules, including polymers and pharmacologically active compounds. The specific stereocenters within the this compound backbone provide a method for introducing chirality into a target molecule, which is often a critical factor in determining its biological activity or material properties.

Design and Synthesis of Ligands for Metal Catalysis

The molecular structure of this compound, a chiral amino alcohol, makes it an ideal candidate for the design and synthesis of ligands for asymmetric metal catalysis. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can act as donor atoms, chelating to a metal center to form a stable complex. When a chiral amino alcohol like this is used, it can create a chiral environment around the metal catalyst.

This chiral pocket can influence the stereochemical outcome of a chemical reaction, enabling the selective synthesis of one enantiomer of a product over the other. This is a critical capability in the synthesis of pharmaceuticals, where often only one enantiomer provides the desired therapeutic effect. The alkyl substituents on the backbone of this compound can also be modified to fine-tune the steric and electronic properties of the resulting ligand, thereby optimizing the catalyst's activity and selectivity for a specific transformation.

Precursor to Specialty Chemicals in Research and Development

This compound has been identified as a target specialty chemical in innovative research and development efforts focused on sustainable manufacturing. A prime example is its production through a novel biosynthetic platform utilizing engineered Streptomyces albus. dtu.dkbiorxiv.orgresearchgate.net This research frames the compound not just as a means to an end, but as a valuable product in its own right, classifying it among important industrial solvents, and cosmetic and pharmaceutical ingredients. dtu.dkbiorxiv.orgresearchgate.net

The development of this polyketide synthase (PKS) platform demonstrates a clear R&D interest in producing branched-chain amino alcohols. In a specific engineered strain, researchers achieved a notable production titer, as detailed in the table below.

| Strain | Key Genetic Modifications | Product | Titer |

| S. albus QD99 | RimM0M1(RimM7 AT)-TR2 + TA1 + FkbS | This compound | 21.6 mg/L |

This interactive data table summarizes the production of this compound as reported in recent biosynthetic research. biorxiv.org

This work underscores the role of this compound as a precursor and target specialty chemical, driving the development of new, bio-based synthetic methodologies.

Role in the Synthesis of Scaffolds with Potential Biological Relevance (Purely Synthetic Perspective)

From a synthetic perspective, this compound is a valuable precursor for creating molecular scaffolds with potential biological applications. The term "scaffold" refers to a core molecular framework upon which various functional groups can be built to create a library of diverse compounds for biological screening. The dual functionality of this compound allows it to be readily incorporated into larger structures.

The amine group can be used to form amide bonds by reacting with carboxylic acids, while the hydroxyl group can form esters or ethers. This allows the molecule to act as a linker or a central core, connecting different parts of a larger molecule. Because amino alcohols are cited as important pharmaceutical ingredients, their use as scaffolds is a key strategy in medicinal chemistry. dtu.dkbiorxiv.org By using a chiral scaffold like this compound, chemists can systematically build libraries of stereochemically defined molecules, which is a crucial process in the discovery of new drugs and bioactive probes.

Synthesis and Research of Derivatives and Analogues of 4 Amino 3 Methylbutan 2 Ol

Synthesis of Protected Derivatives for Strategic Synthesis (e.g., Boc-protected)

In multi-step organic synthesis, the protection of reactive functional groups is a crucial strategy to prevent unwanted side reactions. For amino alcohols like 4-amino-3-methylbutan-2-ol, the amino group is often protected to allow for selective reactions at the hydroxyl group. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.

The synthesis of N-Boc-4-amino-3-methylbutan-2-ol is typically achieved by reacting the parent amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.netorganic-chemistry.org The base neutralizes the acidic byproduct, driving the reaction to completion. This protection strategy is fundamental for using the chiral backbone of this compound as a building block in the synthesis of more complex molecules, such as pharmaceutical intermediates.

A general procedure for the Boc protection of an amine is outlined below.

| Reactant | Reagent | Base (Example) | Solvent (Example) | Typical Conditions |

|---|---|---|---|---|

| Primary or Secondary Amine (e.g., this compound) | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) | Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or aqueous mixtures | Stirring at room temperature overnight |

The resulting Boc-protected compound, tert-butyl N-(3-hydroxy-2-methylbutan-4-yl)carbamate, can then undergo further transformations, such as oxidation of the alcohol or its conversion to a leaving group, without interference from the nucleophilic amino group. orgsyn.org

Research on Structural Isomers and Stereoisomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. They are broadly classified into structural isomers and stereoisomers. solubilityofthings.com For this compound (C₅H₁₃NO), both types of isomerism are significant.

Structural Isomers: These isomers have different atomic connectivity. Examples include compounds where the functional groups are attached to different positions on the carbon chain.

| Compound Name | Key Structural Difference from this compound |

|---|---|

| 3-Amino-3-methylbutan-2-ol nih.gov | The amino group is on carbon 3 (a tertiary amine precursor) instead of carbon 4. |

| 4-Amino-3-methylbutan-2-one nih.gov | Contains a ketone group at position 2 instead of a hydroxyl group (an aminoketone). |

| 1-(Dimethylamino)propan-2-ol | A different carbon backbone and a tertiary amine. |

Stereoisomers: These isomers have the same connectivity but differ in the three-dimensional orientation of their atoms. This compound possesses two chiral centers (at carbon-2 and carbon-3), which means it can exist as four distinct stereoisomers. These consist of two pairs of enantiomers. The pairs of diastereomers are designated as erythro and threo or, more specifically, using Cahn-Ingold-Prelog (R/S) notation.

(2R, 3R) and (2S, 3S): This pair constitutes the anti or threo enantiomers.

(2R, 3S) and (2S, 3R): This pair constitutes the syn or erythro enantiomers.

The synthesis of vicinal amino alcohols with high diastereoselectivity is a key challenge and an active area of research in organic chemistry. rsc.org Methods often involve the stereoselective reduction of β-amino ketones or starting from enantiopure precursors like amino acids. rsc.orgsemanticscholar.org The distinct spatial arrangement of the amino and hydroxyl groups in each stereoisomer can lead to different chemical reactivity and biological activity, making stereoselective synthesis crucial. acs.orgdiva-portal.org

Formation and Study of Metal Coordination Complexes with this compound Ligands

Amino alcohols are excellent ligands in coordination chemistry because they possess two different donor atoms: the nitrogen of the amino group and the oxygen of the hydroxyl group. core.ac.uk this compound can act as a bidentate ligand, coordinating to a single metal center through both the nitrogen and oxygen atoms to form a stable five-membered chelate ring.

The coordination behavior depends on several factors, including the nature of the metal ion, the reaction pH, and the stereochemistry of the ligand. The formation of such complexes can significantly alter the properties of the metal ion, influencing its catalytic activity, color, and redox potential. While specific studies on complexes of this compound are not extensively documented in readily available literature, its behavior can be inferred from studies of similar amino alcohol ligands. For instance, ligands like 2-amino-3-methylpyridine (B33374) coordinate with metal ions through both the ring nitrogen and the exocyclic amino group, forming polymeric structures. mdpi.com Research on coordination compounds of amino acids, such as 2-amino-3-methylbutanoic acid, also demonstrates the formation of stable octahedral and other geometries with various metal ions. researchgate.net

| Property | Description |

|---|---|

| Donor Atoms | Nitrogen (amino group), Oxygen (hydroxyl group) |

| Chelation Mode | Bidentate (N, O-chelation) |

| Resulting Structure | Forms a stable 5-membered chelate ring with a metal center. |

| Potential Applications | Catalysis, materials science, chiral recognition. |

Design and Synthesis of Novel Analogues for Structure-Reactivity Studies

Designing and synthesizing analogues of a lead compound is a common strategy to probe structure-activity or structure-reactivity relationships. By systematically modifying the structure of this compound, researchers can investigate how changes in sterics, electronics, and conformation affect its chemical properties.

An example of a synthesized analogue is (3R)-4-amino-3-fluoro-2-methylbutan-2-ol. achemblock.com In this molecule, a hydrogen atom on carbon-3 is replaced by a fluorine atom. This substitution has profound electronic consequences.

| Compound | Structure | Key Modification | Predicted Effect on Reactivity |

|---|---|---|---|

| This compound | C₅H₁₃NO | Parent compound | Baseline reactivity. |

| (3R)-4-amino-3-fluoro-2-methylbutan-2-ol achemblock.com | C₅H₁₂FNO | Introduction of a fluorine atom at C-3. | The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which is expected to decrease the basicity (pKa) of the adjacent amino group. |

By comparing the reactivity of the parent compound with its fluorinated analogue, chemists can gain insights into reaction mechanisms and the electronic demands of chemical transformations. Such studies are vital for the rational design of catalysts, ligands, and biologically active molecules. diva-portal.org

Derivatization for Advanced Analytical Applications

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for analysis. For chiral molecules like the stereoisomers of this compound, derivatization is a powerful tool for enantiomeric separation and quantification, particularly by chromatography. actascientific.com

The indirect separation of enantiomers involves reacting the racemic or enantiomerically enriched amino alcohol with a chiral derivatizing agent (CDA). nanobioletters.comtandfonline.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral chromatography column (e.g., a C18 reversed-phase HPLC column). nanobioletters.com

Several reagents have been developed for the derivatization of primary amines and alcohols.

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Detection Method |

|---|---|---|---|

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent) nih.govnih.gov | FDAA | Primary/Secondary Amines | UV-Vis |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate tandfonline.com | GITC | Primary/Secondary Amines | UV-Vis |

| o-Phthalaldehyde/chiral thiol (e.g., N-isobutyryl-L-cysteine) nih.gov | OPA/IBLC | Primary Amines | Fluorescence |

This pre-column derivatization technique allows for the accurate determination of the enantiomeric composition of a sample, which is critical in fields such as pharmaceutical development and asymmetric synthesis. nanobioletters.comnih.gov

Future Directions and Emerging Research Challenges for 4 Amino 3 Methylbutan 2 Ol

Development of More Efficient and Sustainable Synthetic Routes

The demand for greener and more economical chemical processes is a major driver of innovation in synthetic chemistry. For 4-Amino-3-methylbutan-2-ol, future research will likely concentrate on developing synthetic methodologies that are not only high-yielding but also environmentally benign.

Key research areas include:

Green Chemistry Approaches: A significant challenge is to replace traditional synthetic methods that often rely on harsh reagents and generate substantial waste. Future routes will likely incorporate principles of green chemistry, such as utilizing renewable starting materials, employing catalytic rather than stoichiometric reagents, and minimizing the use of hazardous solvents. For instance, the development of catalytic 'hydrogen borrowing' amination of diols derived from biomass could offer a sustainable pathway to γ-amino alcohols like this compound. rsc.org

Biocatalysis and Chemoenzymatic Synthesis: Enzymes offer unparalleled selectivity and operate under mild conditions, making them ideal for sustainable synthesis. nih.gov Future research will likely explore the use of engineered enzymes, such as transaminases or ketoreductases, for the asymmetric synthesis of this compound. acs.orgnih.gov Chemoenzymatic strategies, which combine the best of chemical and biological catalysis, could provide novel and efficient routes to this chiral amino alcohol. researchgate.net

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. uc.ptacs.org The development of a continuous flow synthesis for this compound would represent a significant advancement, enabling its production in a more efficient and controlled manner. rsc.org

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Challenges |

|---|---|---|

| Green Chemistry | Reduced environmental impact, use of renewable feedstocks, improved safety. rsc.org | Developing catalysts with high activity and selectivity, identifying suitable bio-based starting materials. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.gov | Enzyme discovery and engineering for specific substrate acceptance and stability, overcoming product inhibition. |

| Flow Chemistry | Enhanced process control, improved safety, scalability, and potential for integration of multiple steps. uc.ptacs.org | Reactor design and optimization, managing solid handling and catalyst deactivation in continuous systems. |

Exploration of Novel Reaction Pathways and Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for the development of more efficient and selective methods. Future research will likely focus on exploring novel reaction pathways and gaining detailed mechanistic insights.

Emerging areas of investigation include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. rsc.orgacs.orgacs.org The application of photoredox catalysis to the synthesis of γ-amino alcohols, including this compound, could open up new and previously inaccessible reaction pathways. rsc.orgresearchgate.net

New Reagent Development: The design and synthesis of novel reagents that can facilitate the formation of the C-N and C-O bonds in this compound with high efficiency and selectivity is an ongoing challenge. This includes the development of new aminating and hydroxylating agents that are more reactive and selective.

Mechanistic Studies: Detailed mechanistic investigations, using techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, will be essential for understanding the intricate steps of the reaction pathways. This knowledge will be invaluable for optimizing existing synthetic methods and designing new, more efficient ones.

Advancement in Asymmetric Synthesis and Chiral Control Methodologies

The stereochemistry of this compound is critical for its application in the synthesis of chiral molecules. Therefore, the development of highly efficient and stereoselective synthetic methods is of paramount importance.

Future research will likely focus on:

Novel Chiral Catalysts: The design and synthesis of new chiral catalysts, including metal complexes and organocatalysts, will be a key area of research. rsc.orgrsc.org The goal is to develop catalysts that can control the stereochemistry of the reaction with high precision, leading to the desired enantiomer of this compound in high enantiomeric excess. nih.govacs.orgresearchgate.net

Organocatalysis: Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as lower toxicity and air/moisture stability. The development of new organocatalytic methods for the asymmetric synthesis of γ-amino alcohols is a promising area of research.

Substrate-Controlled and Auxiliary-Based Methods: In addition to catalyst-controlled reactions, the development of substrate-controlled and auxiliary-based methods for the stereoselective synthesis of this compound will continue to be an important area of research. These methods can provide complementary approaches to achieving high stereoselectivity. westlake.edu.cn

| Methodology | Key Advantages | Future Research Focus |

|---|---|---|

| Novel Chiral Catalysts | High enantioselectivity and turnover numbers. rsc.orgrsc.org | Design of more robust and recyclable catalysts, exploring new metal-ligand combinations. nih.govacs.orgresearchgate.net |

| Organocatalysis | Metal-free, often milder reaction conditions, readily available catalysts. | Development of new catalytic modes and application to a wider range of substrates. |

| Substrate/Auxiliary Control | Predictable stereochemical outcomes, applicable to a broad range of substrates. westlake.edu.cn | Design of more efficient and easily removable chiral auxiliaries. |

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational and experimental chemistry offers a powerful approach to accelerate the discovery and development of new synthetic methods. For this compound, this integrated approach can provide a deeper understanding of its synthesis and reactivity.

Key areas for future research include:

Computational Modeling of Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways for the synthesis of this compound. rsc.org These studies can provide valuable insights into the transition state geometries, activation energies, and the role of the catalyst, which can guide the design of more efficient synthetic routes. researchgate.net

Predictive Modeling for Stereoselectivity: Machine learning and other data-driven approaches can be used to develop predictive models for the stereoselectivity of asymmetric reactions. arxiv.org By training these models on existing experimental data, it may be possible to predict the optimal catalyst and reaction conditions for the synthesis of a specific enantiomer of this compound. rsc.org

In Silico Catalyst Design: Computational methods can be used to design new chiral catalysts with improved activity and selectivity. By screening virtual libraries of potential catalysts, researchers can identify promising candidates for experimental validation, thereby accelerating the catalyst development process.

Expanding the Scope of its Application in Diverse Chemical Syntheses

While this compound is a valuable building block, its full potential in organic synthesis has yet to be unlocked. Future research will likely focus on expanding its applications in the synthesis of complex and biologically active molecules.

Promising areas for future applications include:

Synthesis of Complex Natural Products: The unique stereochemical features of this compound make it an attractive starting material for the total synthesis of complex natural products containing the γ-amino alcohol motif.

Development of Novel Heterocyclic Scaffolds: This compound can serve as a versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. nih.govbeilstein-journals.orgnih.gov These new scaffolds could have interesting biological activities and find applications in medicinal chemistry.

Use as a Chiral Auxiliary or Ligand: The chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary to control the stereochemistry of other reactions or as a chiral ligand in asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-Amino-3-methylbutan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : Two primary approaches are viable:

- Reductive Amination : React 3-methylbutan-2-one with ammonia under hydrogenation using catalysts like Raney nickel or palladium. Monitor reaction progress via TLC and optimize temperature (40–60°C) to minimize side products like over-reduced amines .

- Nucleophilic Substitution : Use a halogenated precursor (e.g., 3-methyl-2-bromobutane) with aqueous ammonia under reflux. Control steric hindrance by employing polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C). Purify via fractional distillation or column chromatography .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : Analyze -NMR for diagnostic signals: δ 1.0–1.2 ppm (methyl groups), δ 3.4–3.6 ppm (methine adjacent to -OH), and δ 1.5–2.0 ppm (amine protons, broad). -NMR should confirm quaternary carbons near the amino group .

- IR Spectroscopy : Identify -OH (3200–3600 cm) and -NH (3300–3500 cm) stretches.

- Mass Spectrometry : Look for molecular ion peaks at m/z 117 (CHNO) and fragmentation patterns indicative of amine loss .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- Spill Management : Neutralize spills with dilute acetic acid (5%) and absorb with inert materials (e.g., vermiculite).

- Storage : Keep in airtight containers under nitrogen, away from oxidizers. Refer to analogous amino alcohol SDS for hazard benchmarks (e.g., skin/eye irritation precautions) .

Advanced Research Questions